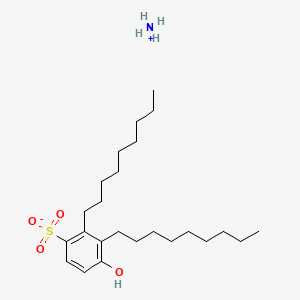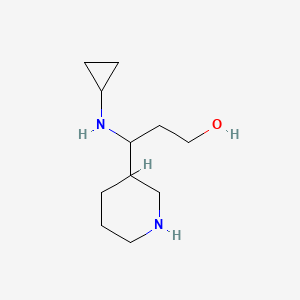
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol typically involves multi-step organic reactions. A common route might include:
Formation of the cyclopropylamine: Starting from a cyclopropyl precursor, cyclopropylamine can be synthesized through amination reactions.
Introduction of the piperidinyl group: Piperidine can be introduced via nucleophilic substitution reactions.
Coupling of the two fragments: The final step involves coupling the cyclopropylamine and piperidinyl fragments through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the amine groups, potentially converting them to secondary or tertiary amines.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield cyclopropyl ketones, while substitution could introduce various functional groups onto the piperidinyl ring.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible investigation as a candidate for drug development, particularly in targeting neurological pathways.
Industry: Utilization in the production of specialty chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropyl and piperidinyl groups could play a role in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol: Similar structure but with a different position of the piperidinyl group.
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol: Another positional isomer.
3-(Cyclopropylamino)-3-(morpholin-4-yl)propan-1-ol: Contains a morpholine ring instead of piperidine.
Uniqueness
The unique combination of cyclopropyl and piperidinyl groups in 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol may confer distinct biological properties, such as enhanced binding to specific receptors or enzymes, compared to its analogs.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
3-(cyclopropylamino)-3-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-7-5-11(13-10-3-4-10)9-2-1-6-12-8-9/h9-14H,1-8H2 |
InChI-Schlüssel |
YCKGHLZNCIPWRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C(CCO)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


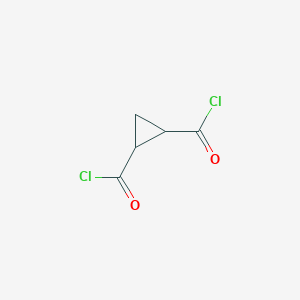
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
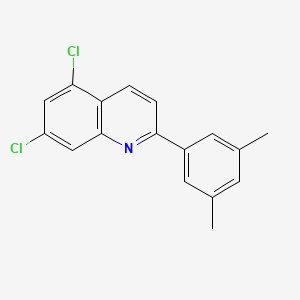
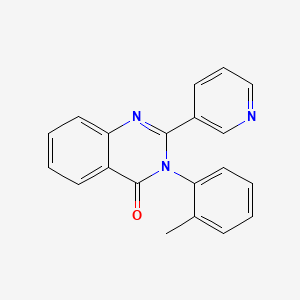
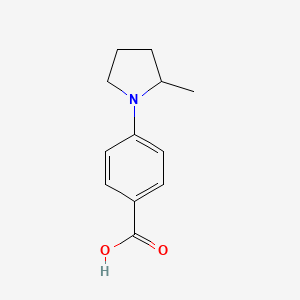

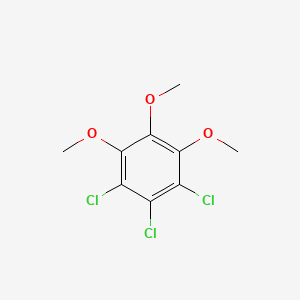
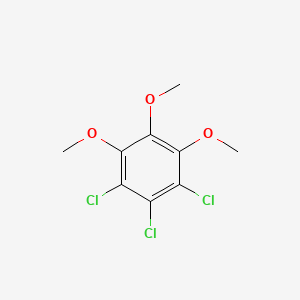
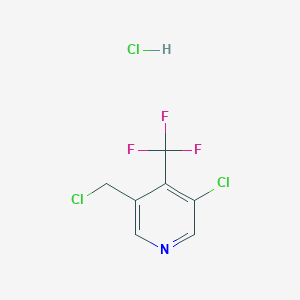

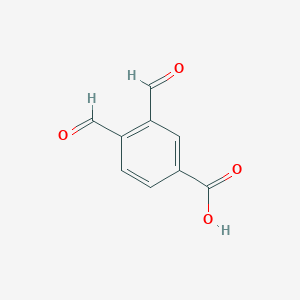
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)

